Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Overview
Description
Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like chlorosulfonic acid or thionyl chloride to introduce the sulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols, amines, and esters.
Substitution Products: Amides, ethers, and esters.
Scientific Research Applications
Chemistry and Biology: Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is used in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows for the development of new drugs with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced durability and performance.
Mechanism of Action
The mechanism by which Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Thiophene-2-sulfonyl chloride: A related compound used in the synthesis of various thiophene derivatives.
4-Benzene-sulfonyl-2,3-dihydrothiophene 1,1-dioxide: Another thiophene derivative with applications in material science.
2-Chloro-pyrimidine-5-sulfonyl chloride: A compound used in cross-coupling reactions similar to those involving thiophene derivatives.
Uniqueness: Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate stands out due to its complex structure and multifaceted applications. Its ability to undergo various chemical reactions and its utility in different fields make it a versatile and valuable compound.
Properties
IUPAC Name |
methyl 5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S3/c1-18-13(15)12-9-5-8-19-10(9)4-6-14(12)21(16,17)11-3-2-7-20-11/h2-3,5,7-8,12H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVSVWPDWKZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1S(=O)(=O)C3=CC=CS3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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